molecular formula C20H14N6O3 B5954927 2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5954927
M. Wt: 386.4 g/mol
InChI Key: ZQILWJMGWALCPE-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a pyrido-naphthyridine core substituted with a 3-methoxyphenyl group at position 2 and a 1,2,4-triazole moiety at position 6.

Properties

IUPAC Name

8-(3-methoxyphenyl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O3/c1-29-14-4-2-3-13(9-14)25-7-5-17-15(19(25)27)10-16-18(23-17)6-8-26(20(16)28)24-11-21-22-12-24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQILWJMGWALCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.

    Introduction of the 3-methoxyphenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is reacted with the halogenated pyrido[4,3-b][1,6]naphthyridine core.

    Formation of the 1,2,4-Triazole Ring: This step involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of amines or alcohols.

    Substituted Derivatives: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. In biological systems, it may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue identified in the evidence is 2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione (PubChem CID: unavailable due to incomplete access). Key differences include:

  • Substituent at position 2 : The target compound has a 3-methoxyphenyl group, while the analogue features a 3-methoxypropyl chain.

Comparison with Heterocyclic Amines (HCAs)

Key distinctions include:

Property Target Compound IQ-Type HCAs (e.g., IQ)
Core Structure Pyrido-naphthyridine + triazole Imidazo-quinoline
Substituents 3-Methoxyphenyl, triazole Methyl, amino groups
Bioactivity Hypothesized kinase inhibition (untested) Carcinogenic (IARC Group 2A)
Synthetic Origin Laboratory synthesis Formed in processed meats via pyrolysis

Pharmacological Potential vs. Toxicity

  • Target compound: No toxicity data are available. Its triazole group is common in FDA-approved drugs (e.g., letrozole), suggesting possible low acute toxicity.
  • IQ-type HCAs: Well-documented carcinogenicity via DNA adduct formation and oxidative stress .

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